![molecular formula C50H98N4O4 B14610397 N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide CAS No. 60768-10-7](/img/structure/B14610397.png)
N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide is a complex organic compound known for its unique structural properties and applications. It is a condensation product of N-(2-aminoethyl)octadecanamide and N-(2-aminoethyl)hexadecanamide with sebacic acid . This compound is primarily used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide involves the condensation of N-(2-aminoethyl)octadecanamide and N-(2-aminoethyl)hexadecanamide with sebacic acid . The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit or activate specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-ethylenebis(stearamide): This compound is similar in structure and is used as a lubricant and processing aid.
N,N’-bis[2-(icosanoylamino)ethyl]decanediamide: Another similar compound with slightly different chain lengths, used in similar applications.
Uniqueness
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide is unique due to its specific structural properties, which confer distinct physical and chemical characteristics. Its ability to form stable complexes and its functional versatility make it valuable in various applications .
Eigenschaften
CAS-Nummer |
60768-10-7 |
|---|---|
Molekularformel |
C50H98N4O4 |
Molekulargewicht |
819.3 g/mol |
IUPAC-Name |
N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide |
InChI |
InChI=1S/C50H98N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-47(55)51-43-45-53-49(57)41-37-33-29-30-34-38-42-50(58)54-46-44-52-48(56)40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58) |
InChI-Schlüssel |
GBGSTYJNNIUWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)


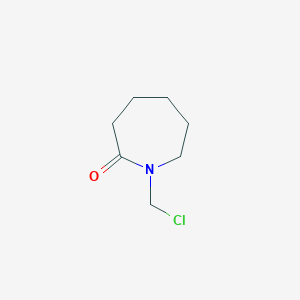



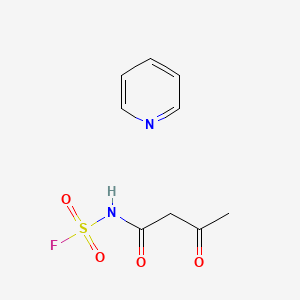
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
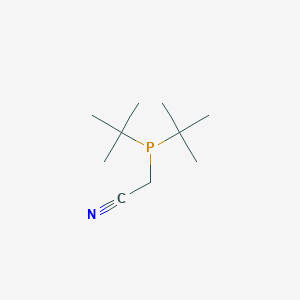
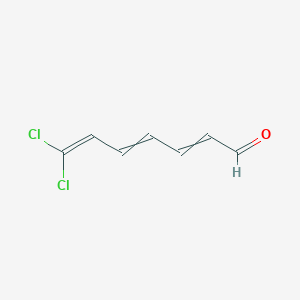
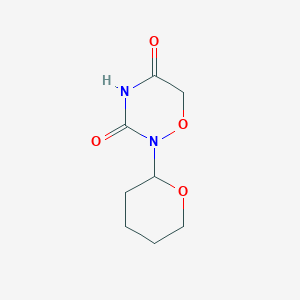
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
